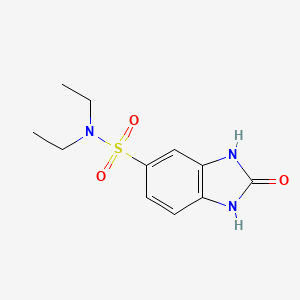![molecular formula C18H19N3O3S B5752253 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5752253.png)
2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide, also known as TMB-5, is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Wirkmechanismus
2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide exerts its effects through various mechanisms, depending on the application. In cancer research, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis through the activation of caspase enzymes. In neuroprotection, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been shown to reduce oxidative stress and inflammation through the activation of various signaling pathways. In antimicrobial activity, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been found to disrupt bacterial cell membranes and inhibit the activity of certain enzymes involved in bacterial metabolism.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been found to have various biochemical and physiological effects, depending on the application. In cancer research, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, leading to a reduction in tumor growth. In neuroprotection, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been found to protect neurons from oxidative stress and reduce inflammation, leading to improved cognitive function. In antimicrobial activity, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been found to exhibit potent activity against various bacterial strains, leading to the potential development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has several advantages for lab experiments, such as its potent activity against cancer cells and bacteria, as well as its neuroprotective effects. However, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide also has some limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide research, such as exploring its potential applications in other fields, such as cardiovascular disease and inflammation. Additionally, further studies are needed to determine the safety and efficacy of 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide in humans, as well as to optimize its synthesis method and improve its potency and selectivity. Overall, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has the potential to be a valuable tool in scientific research and the development of new therapies for various diseases.
Synthesemethoden
2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 3-phenyl-1,2,4-oxadiazole-5-methanol in the presence of a base. The resulting product is then treated with sulfamic acid to form 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been studied for its potential applications in various fields, such as cancer research, neuroprotection, and antimicrobial activity. In cancer research, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been found to inhibit the proliferation of cancer cells and induce apoptosis. In neuroprotection, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been shown to protect neurons from oxidative stress and reduce inflammation. In antimicrobial activity, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been found to exhibit potent activity against various bacterial strains.
Eigenschaften
IUPAC Name |
2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-12-9-13(2)17(14(3)10-12)25(22,23)19-11-16-20-18(21-24-16)15-7-5-4-6-8-15/h4-10,19H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTWYNNDIKEPAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=NC(=NO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(aminocarbonyl)phenyl]-2-fluorobenzamide](/img/structure/B5752170.png)

![6-bromo-N'-[1-(5-chloro-2-thienyl)ethylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5752174.png)
![3-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5752187.png)


![N-[3-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5752221.png)
![7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione](/img/structure/B5752227.png)
![N-[2-(4-fluorophenyl)ethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5752228.png)
![N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5752240.png)

![methyl 5-[(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5752259.png)

![2-[4-(2-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5752276.png)